
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate, also known as MitoParaquat, is a redox-cycling agent that is commonly used in scientific research to study oxidative stress and mitochondrial dysfunction. Its ability to generate reactive oxygen species makes it a valuable tool for investigating the role of oxidative stress in various biological processes.
Mecanismo De Acción
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate generates reactive oxygen species through redox cycling reactions. It is taken up by cells and accumulates in mitochondria, where it generates superoxide anions through the transfer of electrons from NADH to oxygen. This process can lead to oxidative damage to mitochondrial DNA, proteins, and lipids, ultimately resulting in mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and mitochondrial dysfunction in a variety of cell types. It has been shown to cause DNA damage, protein oxidation, and lipid peroxidation, all of which can contribute to cellular damage and death. Additionally, this compound has been shown to disrupt mitochondrial function, leading to decreased ATP production and impaired cellular respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is its ability to generate reactive oxygen species in a controlled and reproducible manner. This allows researchers to investigate the effects of oxidative stress on various biological processes in a controlled setting. However, one limitation of this compound is its potential toxicity to cells and organisms. Careful dosing and experimental design are required to minimize the potential for toxicity and ensure that the effects observed are due to oxidative stress and not nonspecific toxicity.
Direcciones Futuras
There are many potential future directions for research involving (E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate. One area of interest is the development of new antioxidants and other compounds that can protect against oxidative stress induced by this compound. Additionally, this compound could be used to investigate the role of oxidative stress in various disease states, including neurodegenerative diseases and cancer. Finally, new methods for delivering this compound to specific tissues or cell types could help to further elucidate its effects on cellular function and signaling.
Métodos De Síntesis
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 4,4'-bipyridine with methyl vinyl ketone to form a dioxoisoindoline intermediate. This intermediate is then reacted with benzyltriethylammonium chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate is widely used in scientific research to investigate the role of oxidative stress and mitochondrial dysfunction in various biological processes. It has been used to study the effects of oxidative stress on aging, neurodegenerative diseases, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various antioxidants and other compounds that can protect against oxidative stress.
Propiedades
Fórmula molecular |
C12H9N3O3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
(E)-1-diazonio-4-(1,3-dioxoisoindol-2-yl)but-1-en-2-olate |
InChI |
InChI=1S/C12H9N3O3/c13-14-7-8(16)5-6-15-11(17)9-3-1-2-4-10(9)12(15)18/h1-4,7H,5-6H2/b8-7+ |
Clave InChI |
GHGVDCYDUFUJIN-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=C\[N+]#N)/[O-] |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=C[N+]#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



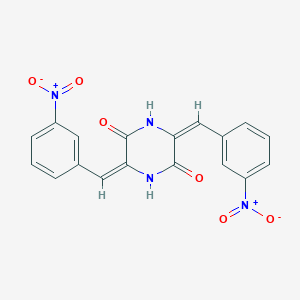

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
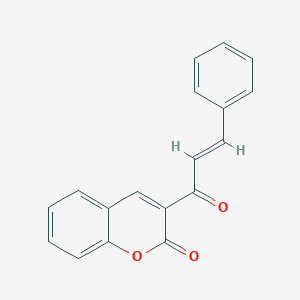
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
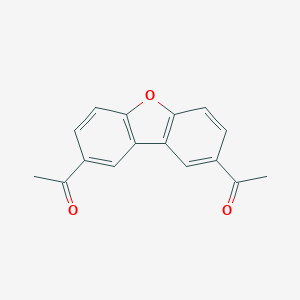
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
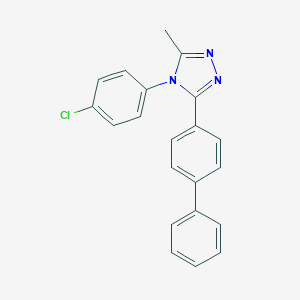
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
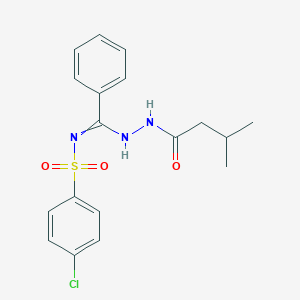
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)